molecular formula C15H15NO2 B5502273 (NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5502273
M. Wt: 241.28 g/mol
InChI Key: YZTLIJZLYKZLKA-MHWRWJLKSA-N
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Description

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine is an organic compound with a complex structure It features a hydroxylamine group attached to a benzylidene moiety, which is further substituted with a 4-methylphenyl and a 4-methoxyphenyl group

Properties

IUPAC Name

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12-2-4-14(5-3-12)11-18-15-8-6-13(7-9-15)10-16-17/h2-10,17H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTLIJZLYKZLKA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves the condensation of 4-methoxybenzaldehyde with 4-methylphenylhydroxylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitrated or halogenated derivatives.

Scientific Research Applications

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-nitrophenyl)methanone: Shares structural similarities but differs in functional groups.

    4-Methoxy-4′-methylbiphenyl: Similar aromatic structure but lacks the hydroxylamine group.

    4-Methoxyphenol: Contains a methoxy group but differs in overall structure and functional groups.

Uniqueness

(NE)-N-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

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